(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H10NO3P and a molecular weight of approximately 187.13 g/mol. This compound features a phosphonic acid group, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. The structure includes an amino group and a methyl-substituted phenyl ring, contributing to its unique chemical properties. It is classified as an α-amino phosphonic acid, a category known for its biological significance and potential pharmaceutical applications .
Research suggests that (2-Amino-5-methylphenyl)phosphonic acid may act as an inhibitor for certain enzymes. Enzymes are biological molecules that accelerate chemical reactions in living organisms. Inhibiting specific enzymes can be a valuable strategy in developing new drugs and understanding biological processes. Studies have shown that this compound can inhibit enzymes like enoyl-ACP reductase (ENR) []. ENR is a crucial enzyme involved in the biosynthesis of fatty acids in some bacteria and fungi. Inhibiting ENR can potentially have antimicrobial effects, making this compound a potential candidate for the development of new antibiotics [].
Due to its specific chemical structure, (2-Amino-5-methylphenyl)phosphonic acid has been investigated for its potential applications in material science. Research suggests it can be used as a ligand in the development of coordination polymers []. Coordination polymers are a class of materials with various potential applications, including catalysis, gas storage, and drug delivery [].
Limited research also suggests that (2-Amino-5-methylphenyl)phosphonic acid might have applications in other areas, such as:
This compound exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that α-amino phosphonic acids can inhibit enzymes involved in metabolic pathways, making them valuable in medicinal chemistry. For instance, (2-Amino-5-methylphenyl)phosphonic acid has been studied for its potential role in inhibiting certain proteases, which could be beneficial in treating diseases where these enzymes play a critical role .
The synthesis of (2-Amino-5-methylphenyl)phosphonic acid typically involves the reaction of appropriate starting materials such as amines and phosphonyl chlorides or phosphonic anhydrides. A common method includes:
(2-Amino-5-methylphenyl)phosphonic acid has several applications, particularly in:
Studies on the interactions of (2-Amino-5-methylphenyl)phosphonic acid with biological systems indicate that it can bind to specific enzymes, altering their activity. Research has shown that this compound can modulate enzyme kinetics, which is crucial for understanding its potential therapeutic effects. Interaction studies often involve kinetic assays and binding affinity measurements to elucidate these mechanisms .
Several compounds share structural similarities with (2-Amino-5-methylphenyl)phosphonic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminophenylphosphonic acid | Amino group on phenyl ring | Primarily used as a herbicide |
| 3-Aminophenylphosphonic acid | Amino group at different position | Exhibits different enzyme inhibition profiles |
| (1-Amino-2-propenyl)phosphonic acid | A propenyl group instead of methyl | Known for its anti-tumor properties |
The uniqueness of (2-Amino-5-methylphenyl)phosphonic acid lies in its specific methyl substitution on the phenyl ring and its dual functional groups (amino and phosphonic), which influence its biological activity and chemical reactivity differently than other similar compounds .
The Kabachnik-Fields reaction, a three-component condensation of amines, carbonyl compounds, and dialkyl phosphites, is the most widely employed method for synthesizing α-aminophosphonates, including (2-amino-5-methylphenyl)phosphonic acid derivatives. This reaction proceeds via the formation of an imine intermediate, followed by hydrophosphonylation, where the phosphite’s P–H bond adds across the C=N bond. Recent innovations have optimized this process for the target compound:
Table 1: Optimized Conditions for Kabachnik-Fields Synthesis of (2-Amino-5-methylphenyl)phosphonic Acid Derivatives
| Parameter | Batch Conditions | Continuous Flow Conditions |
|---|---|---|
| Reaction Time | 2–4 hours | 10–30 minutes |
| Temperature | 80–100°C | 25–60°C |
| Solvent | Ethanol/Methanol | Ethanol |
| Yield | 70–85% | 85–90% |
| Catalyst | Not required | Not required |
The regioselectivity of the Kabachnik-Fields reaction ensures that the phosphonate group attaches exclusively to the imine carbon, preserving the aromatic amine’s ortho-substitution pattern.
While the Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates via the reaction of alkyl halides with trialkyl phosphites, its application to arylphosphonic acids like (2-amino-5-methylphenyl)phosphonic acid is less straightforward. However, derivatives of this compound may be accessible through indirect strategies:
Recent trends emphasize solvent-free (neat) and catalyst-free methodologies to enhance sustainability and reduce costs. For (2-amino-5-methylphenyl)phosphonic acid, these approaches leverage microwave irradiation and mechanochemical activation:
Advantages of Neat Conditions:
Although (2-amino-5-methylphenyl)phosphonic acid lacks chiral centers, stereoselective modifications of its derivatives are critical for pharmaceutical applications. Key strategies include:
Table 2: Stereoselective Synthesis of α-Aminophosphonate Derivatives
| Method | Substrate | Selectivity (dr/ee) | Yield |
|---|---|---|---|
| Chiral Amine | 2-Amino-5-methylbenzaldehyde | dr 3:1 | 75% |
| Enzymatic Hydrolysis | Diethyl phosphonate ester | ee 90% | 60% |
| Crystallization | Racemic dimer | ee 99% | 45% |
Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), catalyzes the NADH-dependent reduction of trans-2-enoyl-acyl carrier protein to acyl-ACP. This step is essential for elongating fatty acid chains, which are critical components of cell membranes in organisms such as Mycobacterium tuberculosis [2] [6]. (2-Amino-5-methylphenyl)phosphonic acid has been identified as a competitive inhibitor of ENR, binding to the enzyme’s active site through interactions involving its phosphonic acid group and aromatic substituents [6].
The phosphonic acid moiety of the compound coordinates with conserved residues in the ENR active site, displacing the native substrate enoyl-ACP. Structural studies of homologous inhibitors suggest that the amino and methyl groups on the phenyl ring enhance binding affinity via van der Waals interactions with hydrophobic pockets near the catalytic center [6]. For instance, the methyl group at the para position aligns with a subpocket typically occupied by the aliphatic tail of enoyl-ACP, while the amino group forms hydrogen bonds with backbone carbonyls of active-site residues [2] [6].
Inhibition kinetics reveal a mixed-type inhibition mechanism, with a reported K_i value of 12.3 µM against M. tuberculosis ENR [6]. This suggests that the compound binds to both the free enzyme and the enzyme-NADH complex, disrupting the catalytic cycle. The NADH cofactor’s presence increases inhibitor affinity by stabilizing a closed conformation of ENR, which better accommodates the phosphonic acid group [2].
The inhibitory potency of (2-Amino-5-methylphenyl)phosphonic acid against ENR is highly dependent on its substituent arrangement and electronic properties.
The phosphonic acid group is critical for coordinating the divalent zinc ions present in the ENR active site, a feature conserved across bacterial FAS-II systems [2] [6]. Replacement of this group with carboxylate or sulfonate functionalities reduces inhibition efficacy by over 90%, highlighting its role in electrostatic interactions [6].
| Structural Feature | Inhibition Efficacy (K_i, µM) | Binding Energy (kcal/mol) |
|---|---|---|
| (2-Amino-5-methylphenyl)phosphonic acid | 12.3 | -8.9 |
| (2-Amino-phenyl)phosphonic acid | 48.7 | -6.2 |
| (5-Methylphenyl)phosphonic acid | >100 | -4.1 |
Data derived from kinetic and docking studies [6].
The table underscores the necessity of both amino and methyl groups for optimal activity. Removal of either substituent drastically reduces inhibitory potency, emphasizing their synergistic role in substrate mimicry.
No peer-reviewed studies available in the provided sources investigate the antioxidant properties of (2-Amino-5-methylphenyl)phosphonic acid using DPPH or ABTS assays. Current literature focuses primarily on its enzymatic inhibition rather than radical scavenging potential. Future research could explore its redox activity given the electron-rich aromatic system and potential for hydrogen donation via the amino group.
The provided sources do not contain data on the compound’s efficacy against Fusarium oxysporum or Alternaria alternata. While its ENR inhibitory activity suggests broad-spectrum potential against fatty acid synthase-dependent pathogens, explicit antifungal testing against these species remains unreported. Preliminary studies on related phosphonic acids indicate modest activity against fungal pathogens, but structural modifications may be required to enhance permeability across fungal cell walls [3].
Density Functional Theory calculations employing the B3LYP hybrid functional with the 6-31G(d,p) basis set have been extensively applied to characterize the electronic structure of (2-Amino-5-methylphenyl)phosphonic acid [1] [2]. The B3LYP functional has demonstrated exceptional reliability for organophosphorus compounds, providing accurate descriptions of both geometric and electronic properties [3] [4].
The optimized molecular geometry reveals a tetrahedral coordination around the phosphorus center, with the phosphonic acid group adopting a characteristic configuration where the P=O bond length measures 1.499 Å and the P-OH bond lengths are 1.544 Å [5] [6]. The aromatic ring maintains planarity with C-C bond lengths of 1.395 Å, consistent with benzene-like character, while the amino substituent exhibits slight pyramidalization with C-N bond lengths of 1.369 Å [2].
Electronic property calculations demonstrate that the compound exhibits significant electronic stabilization through conjugation between the aromatic ring and the amino group. The HOMO energy level is calculated at -6.26 eV, indicating moderate electron-donating capability, while the LUMO energy at -1.89 eV suggests reasonable electron-accepting properties [1] [7]. The resulting HOMO-LUMO gap of 4.37 eV indicates substantial kinetic stability and moderate chemical reactivity [8] [2].
The molecular electrostatic potential analysis reveals distinct charge distributions with the phosphonic acid moiety carrying a significant negative charge (-1.73 e) while the amino group maintains a positive charge (+0.42 e) [1] [7]. This charge separation creates an intrinsic dipole moment of 3.42 Debye, contributing to the compound's favorable interactions with biological targets [2] [9].
Table 1: Electronic Properties of (2-Amino-5-methylphenyl)phosphonic acid
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.26 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.89 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.37 eV | DFT/B3LYP/6-31G(d,p) |
| Dipole Moment | 3.42 Debye | DFT/B3LYP/6-31G(d,p) |
| Electronegativity | 4.08 eV | DFT calculation |
| Global Hardness | 2.18 eV | DFT calculation |
| Electrophilicity Index | 3.82 eV | DFT calculation |
Global reactivity descriptors calculated from DFT provide insights into the compound's chemical behavior. The electronegativity value of 4.08 eV indicates moderate electron-withdrawing character, while the global hardness of 2.18 eV suggests reasonable chemical stability [1] [7]. The electrophilicity index of 3.82 eV demonstrates moderate electrophilic character, which correlates with the compound's ability to interact with nucleophilic biological targets [2] [3].
Molecular docking investigations have extensively explored the binding interactions between (2-Amino-5-methylphenyl)phosphonic acid and the SARS-CoV-2 main protease (Mpro), revealing promising antiviral potential [10] [11] [12]. The main protease represents a crucial target for COVID-19 therapeutics due to its essential role in viral replication and the absence of similar proteases in human cells [13] [14].
Docking studies utilizing the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) demonstrate favorable binding interactions with calculated binding energies ranging from -7.2 to -8.5 kcal/mol [1] [12]. These values indicate strong binding affinity, with inhibition constants (Ki) estimated between 2.3 and 15.6 μM, suggesting potential therapeutic relevance [11] [12].
The binding mode analysis reveals that (2-Amino-5-methylphenyl)phosphonic acid preferentially occupies the active site through multiple interaction types. The phosphonic acid moiety forms critical hydrogen bonds with the catalytic residues His41 and Cys145, which are essential for protease activity [10] [13]. Additional hydrogen bonding interactions occur with Glu166 and Gln189, residues that define the S1 and S2 binding pockets [14] [15].
Table 2: Molecular Docking Results with SARS-CoV-2 Proteins
| Target Protein | Binding Energy (kcal/mol) | Key Residues | Interaction Types |
|---|---|---|---|
| SARS-CoV-2 Mpro (6LU7) | -7.2 to -8.5 | HIS41, CYS145, GLU166, GLN189 | H-bonds, Van der Waals, Electrostatic |
| SARS-CoV-2 Mpro (6WCF) | -6.8 to -7.9 | HIS41, CYS145, GLU166, TYR54 | H-bonds, Van der Waals, Pi-interactions |
| SARS-CoV-2 Mpro (6Y84) | -7.1 to -8.2 | HIS41, CYS145, GLU166, HIS164 | H-bonds, Van der Waals, Hydrophobic |
The amino group of the compound contributes to binding through electrostatic interactions with the negatively charged residues in the active site periphery [11] [16]. The aromatic ring participates in π-π stacking interactions with Tyr54 and His164, providing additional stabilization to the protein-ligand complex [10] [17].
Comparative analysis with known SARS-CoV-2 inhibitors reveals that (2-Amino-5-methylphenyl)phosphonic acid exhibits binding characteristics similar to established antivirals, with superior interactions in the S2 subsite due to the methylated aromatic ring [13] [15]. The phosphonic acid group provides unique advantages over carboxylic acid-containing inhibitors through enhanced binding affinity and improved selectivity [11] [12].
Frontier Molecular Orbital (FMO) analysis provides crucial insights into the reactivity patterns and chemical behavior of (2-Amino-5-methylphenyl)phosphonic acid [18] [7] [19]. The HOMO and LUMO distributions reveal the electronic regions most susceptible to nucleophilic and electrophilic attack, respectively, enabling prediction of reaction pathways and molecular interactions [20] [21].
The HOMO orbital is primarily localized on the aromatic ring and the amino group, with significant electron density concentrated around the nitrogen atom and the benzene π-system [1] [7]. This distribution indicates that nucleophilic attack would preferentially occur at these electron-rich regions, consistent with the compound's observed reactivity patterns [19] [20].
The LUMO orbital shows predominant localization on the aromatic ring and the phosphonic acid moiety, with particular concentration around the phosphorus center [18] [7]. This distribution suggests that electrophilic attack would be favored at the phosphorus atom and the aromatic ring, explaining the compound's susceptibility to nucleophilic substitution reactions [19] [21].
Table 3: Frontier Molecular Orbital Analysis
| Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -6.26 | Aromatic ring, NH₂ group | π-bonding |
| LUMO | -1.89 | Aromatic ring, PO₃H₂ group | π*-antibonding |
| HOMO-1 | -7.12 | Aromatic ring, methyl group | π-bonding |
| LUMO+1 | -0.95 | Phosphonic acid group | σ*-antibonding |
The energy gap between HOMO and LUMO (4.37 eV) indicates moderate chemical reactivity, suggesting that the compound is neither highly reactive nor completely inert [7] [8]. This balanced reactivity profile is advantageous for pharmaceutical applications, providing sufficient activity for biological interactions while maintaining reasonable stability [20] [2].
Analysis of higher-lying orbitals reveals that HOMO-1 (-7.12 eV) contributes to the overall electronic structure through interactions involving the methyl substituent and the aromatic ring [18] [7]. The LUMO+1 orbital (-0.95 eV) is primarily associated with σ*-antibonding interactions in the phosphonic acid group, indicating potential sites for chemical modification [19] [21].
The global reactivity descriptors derived from FMO energies provide quantitative measures of chemical behavior. The ionization potential (6.26 eV) and electron affinity (1.89 eV) values indicate moderate electron-donating and electron-accepting capabilities [7] [20]. The chemical potential (-4.08 eV) suggests favorable interactions with biological targets having complementary electronic properties [2] [3].
Molecular dynamics simulations provide dynamic insights into the behavior of (2-Amino-5-methylphenyl)phosphonic acid in complex with target enzymes, revealing temporal aspects of binding interactions that static docking studies cannot capture [22] [23] [24]. These simulations employ classical force fields to model protein-ligand interactions over extended timescales, typically 100-200 nanoseconds [25] [26].
The MD simulations utilize the AMBER force field (ff14SB) for protein parameters and the General Amber Force Field (GAFF) for the ligand, ensuring consistent treatment of all molecular interactions [23] [24]. The TIP3P water model is employed for explicit solvation, with the system maintained at physiological conditions (300 K, 1 atm) using the NPT ensemble [22] [25].
Binding free energy calculations using the MM-PBSA method reveal that (2-Amino-5-methylphenyl)phosphonic acid forms stable complexes with SARS-CoV-2 main protease, with calculated binding energies of -45.2 ± 3.1 kcal/mol [23] [24]. This value indicates strong binding affinity, consistent with the static docking results and supporting the compound's potential as a therapeutic agent [22] [27].
Table 4: Molecular Dynamics Simulation Results
| Parameter | Value | Description |
|---|---|---|
| Binding Free Energy | -45.2 ± 3.1 kcal/mol | MM-PBSA calculation |
| RMSD (backbone) | 2.1 ± 0.3 Å | Protein stability |
| RMSF (residues) | 1.8 ± 0.2 Å | Residue flexibility |
| H-bond occupancy | 85-92% | Protein-ligand interactions |
| Simulation time | 100-200 ns | Total duration |
Structural analysis throughout the simulation reveals that the protein maintains its native conformation with a root mean square deviation (RMSD) of 2.1 ± 0.3 Å for the backbone atoms [23] [28]. The ligand remains stably bound in the active site with minimal conformational changes, indicating strong complementarity between the compound and the binding pocket [22] [25].
Hydrogen bonding analysis demonstrates that the key interactions identified in docking studies are maintained throughout the simulation, with occupancies ranging from 85-92% for critical hydrogen bonds [23] [24]. The phosphonic acid group consistently interacts with His41 and Cys145, while the amino group maintains contacts with Glu166 and Gln189 [22] [27].
The radius of gyration analysis (8.2 ± 0.4 Å) indicates that the protein maintains its compact structure throughout the simulation, with no significant unfolding or conformational changes observed [23] [28]. Solvent accessible surface area calculations (1247 ± 45 Ų) reveal that ligand binding reduces the exposed surface area of the active site, consistent with effective enzyme inhibition [24] [26].
Per-residue decomposition of binding energy contributions identifies the most important amino acids for complex stabilization. His41 contributes -8.3 kcal/mol, Cys145 provides -6.7 kcal/mol, and Glu166 adds -5.2 kcal/mol to the total binding energy [22] [23]. These contributions confirm the critical role of these residues in inhibitor binding and validate the targeting strategy [25] [27].
Irritant